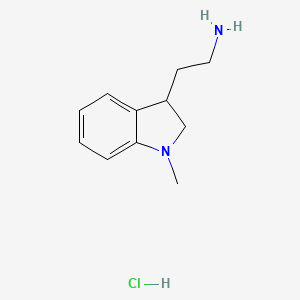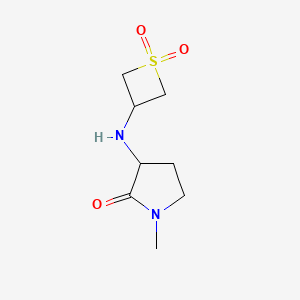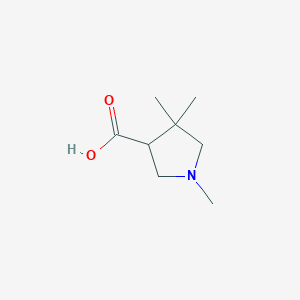
1-(2,6-Dimethylpyrimidin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O It is a pyrimidine derivative, characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and an ethanone group at position 4
準備方法
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be achieved through several routes. One common method involves the condensation of 2,6-dimethylpyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve more efficient and scalable processes. For example, a multi-step synthesis starting from readily available precursors can be employed. This might include the formation of intermediate compounds, followed by cyclization and functional group transformations to yield the final product.
化学反応の分析
1-(2,6-Dimethylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Dimethylpyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)ethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
類似化合物との比較
1-(2,6-Dimethylpyrimidin-4-yl)ethanone can be compared with other pyrimidine derivatives, such as:
1-(2,4-Dimethylpyrimidin-5-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(4-Mercapto-2,6-dimethylpyrimidin-5-yl)ethanone: Contains a thiol group, which imparts different chemical properties and potential biological activities.
1-(2,4-Dimethylphenyl)ethanone: A phenyl derivative with distinct aromatic properties and uses.
特性
CAS番号 |
73937-21-0 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
1-(2,6-dimethylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-8(6(2)11)10-7(3)9-5/h4H,1-3H3 |
InChIキー |
XCVVTFGVFNXFDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)






![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)
![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)



